molecular formula C14H13ClN2O3 B10989987 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B10989987
M. Wt: 292.72 g/mol
InChI Key: TWVITRQOCPGEMK-UHFFFAOYSA-N
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Description

7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and morpholine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

    Morpholine Derivatives: Compounds containing the morpholine ring, known for their diverse biological activities.

Uniqueness

7-chloro-3-(morpholin-4-ylcarbonyl)quinolin-4(1H)-one is unique due to the combination of the chloro, morpholin-4-ylcarbonyl, and quinoline moieties. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

7-chloro-3-(morpholine-4-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H13ClN2O3/c15-9-1-2-10-12(7-9)16-8-11(13(10)18)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18)

InChI Key

TWVITRQOCPGEMK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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